ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Overview
Description
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a heterocyclic compound with the molecular formula C9H9N3O2. It is a derivative of pyrrolo[2,3-d]pyrimidine, a structure known for its biological and pharmacological activities.
Scientific Research Applications
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Biology: The compound is studied for its potential to inhibit various enzymes and proteins involved in cellular processes.
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine . This class of compounds has been found to have activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis
Mode of Action
It is known that pyrimidine-containing molecules have wide biological activities due to their role as building blocks of dna and rna .
Biochemical Pathways
Given its activity againstMycobacterium tuberculosis, it can be inferred that it interferes with essential biochemical pathways in this bacterium .
Pharmacokinetics
It is noted that compounds from the 7h-pyrrolo[2,3-d]pyrimidine series have a clogp value less than 4 and molecular weight less than 400, suggesting they are likely to maintain drug-likeness during lead optimization .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis. Sixteen compounds from the 7H-Pyrrolo[2,3-d]pyrimidine series displayed in vitro activity against a GFP reporter strain of Mycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several enzymes, including protein kinases and phosphatases, which are essential for regulating cellular signaling pathways . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby influencing downstream signaling events. For instance, this compound has been identified as a potential inhibitor of tyrosine kinases, which are critical for cell growth and differentiation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound can induce apoptosis in cancer cells by activating pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, thereby inhibiting or activating their function . For example, it has been shown to inhibit the activity of protein kinases by competing with ATP for binding to the kinase active site . Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to high temperatures or reactive chemicals can lead to its breakdown, potentially altering its biochemical properties . Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its biological activity over extended periods, making it a valuable tool for biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that contribute to its biological effects . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of critical metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues . Additionally, binding proteins within the cytoplasm can sequester this compound, influencing its localization and activity.
Preparation Methods
The synthesis of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Comparison with Similar Compounds
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is compared with other pyrrolo[2,3-d]pyrimidine derivatives, such as:
4-amino-7H-pyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Used as an intermediate in the synthesis of various pharmaceuticals.
7H-pyrrolo[2,3-d]pyrimidine-4-amine: Studied for its kinase inhibitory properties.
This compound stands out due to its ester functional group, which can be hydrolyzed to form carboxylic acids, providing additional versatility in chemical synthesis and drug development .
Properties
IUPAC Name |
ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-3-4-10-8(6)12-5-11-7/h3-5H,2H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWIDMDDPSFGQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CNC2=NC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735153 | |
Record name | Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915142-91-5 | |
Record name | Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.